methyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL (2E)-5-(4-TERT-BUTYLPHENYL)-7-METHYL-2-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of METHYL (2E)-5-(4-TERT-BUTYLPHENYL)-7-METHYL-2-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrazole moiety: This step involves the reaction of the thiazolopyrimidine intermediate with a pyrazole derivative.
Addition of the tert-butylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.
Final esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
METHYL (2E)-5-(4-TERT-BUTYLPHENYL)-7-METHYL-2-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
METHYL (2E)-5-(4-TERT-BUTYLPHENYL)-7-METHYL-2-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of METHYL (2E)-5-(4-TERT-BUTYLPHENYL)-7-METHYL-2-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to METHYL (2E)-5-(4-TERT-BUTYLPHENYL)-7-METHYL-2-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives and pyrazole-containing compounds. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of the compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C36H34N4O3S |
---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
methyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C36H34N4O3S/c1-22-12-14-24(15-13-22)31-26(21-39(38-31)28-10-8-7-9-11-28)20-29-33(41)40-32(25-16-18-27(19-17-25)36(3,4)5)30(34(42)43-6)23(2)37-35(40)44-29/h7-21,32H,1-6H3/b29-20+ |
InChI Key |
RBWRFBRJMDGYTL-ZTKZIYFRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)C(C)(C)C)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)C(C)(C)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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